molecular formula C9H11ClIN B13038391 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1359701-92-0

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13038391
CAS No.: 1359701-92-0
M. Wt: 295.55 g/mol
InChI Key: LHCPIPXSIVYOSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives .

Properties

CAS No.

1359701-92-0

Molecular Formula

C9H11ClIN

Molecular Weight

295.55 g/mol

IUPAC Name

6-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H10IN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H

InChI Key

LHCPIPXSIVYOSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)I.Cl

Origin of Product

United States

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